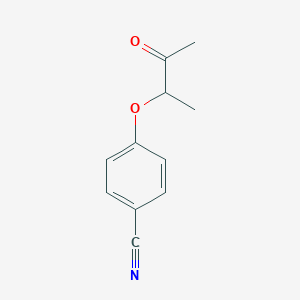

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Acetylphenyl)-N′-octylthiourea” is a compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C17H26N2OS . Another compound, “N-(4-Acetylphenyl)-N′-phenylurea”, has a molecular weight of 254.291 .

Synthesis Analysis

In a study, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yielded the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another research demonstrated a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .

Molecular Structure Analysis

The molecular structure of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da .

Chemical Reactions Analysis

In a study, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition resulted in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . Another research reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, include an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .

科学的研究の応用

Michael-Type Addition Reactions

This compound has been used in Michael-type addition reactions with aromatic alcohols . The reaction results in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This process is economical, efficient, and can be accomplished in a single step with satisfactory overall yield .

Synthesis of Diphosphinoamine Ligands

The compound has been used in the synthesis of new diphosphinoamine ligands . The reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand . This ligand can be further oxidized with elemental sulfur or grey selenium to give the corresponding disulfide and diselenide bis(phosphanyl)amine ligands .

Pre-Catalyst in Suzuki Cross-Coupling Reactions

A Pd(II) derivative of the compound has been used as a pre-catalyst in Suzuki cross-coupling reactions . This application is particularly important in the field of organic synthesis .

Synthesis of Bioactive Molecules

The compound is known for its diverse array of bioactivity . This biological activity and the various pharmacological uses of the compound have been attributed to their unique structural features . This has encouraged researchers to look for newer and more advantageous methods for their efficient synthesis .

Green Chemistry

The compound has been used in reactions in water, which is a greener approach to the synthesis of molecules of interest . Many organic reactions have been tried and tested in an aqueous medium with mixed results . The use of water for Michael addition of aromatic alcohols to maleimide affords products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst .

Synthesis of Antimicrobial Agents

Although not directly mentioned in the search results, it’s worth noting that compounds with similar structures have been synthesized for their antimicrobial activities . It’s possible that “N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide” could also have potential applications in this area.

Safety and Hazards

将来の方向性

Future research could focus on developing eco-friendly, highly efficient synthesis methods that give better yields and result in faster reactions . Additionally, detailed SAR analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

作用機序

Target of Action

Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators . The compound might interact with its targets, leading to changes in their function and potentially inhibiting their activity .

Biochemical Pathways

Compounds with similar structures have been found to influence theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit potent inhibitory effects against various enzymes, indicating that this compound may also have significant biological activity .

特性

IUPAC Name |

N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXYWMJMKOBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)

![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)